molecular formula C16H12ClN3O3S B2742312 (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 449764-75-4

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2742312
CAS RN: 449764-75-4
M. Wt: 361.8
InChI Key: LVEBJUKKEYBDOJ-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to be active in various biological assays . For example, some benzothiazole derivatives have shown promising anti-inflammatory properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : The synthesis of related compounds involves multiple steps, including esterification, reduction, chlorination, and aminolysis, which lead to key intermediates for further chemical reactions. Such synthetic routes are crucial for creating various derivatives with potential applications in medicinal chemistry and materials science (Chen Yi-fen et al., 2010).

Antitumor and Cytotoxic Activities

  • Antitumor Properties : Derivatives have been synthesized and evaluated for their antitumor effects. For example, novel derivatives of 6-amino-2-phenylbenzothiazoles have shown cytostatic activities against various human cancer cell lines, indicating the potential for development into therapeutic agents (L. Racané et al., 2006).

Crystal Engineering and Material Science

  • Crystal Structure and Engineering : The study of molecular interactions, such as hydrogen and halogen bonds, in crystal engineering provides insights into the design of new materials with desired properties. These interactions can influence the assembly and properties of crystalline materials, relevant for pharmaceutical and material science applications (B. K. Saha et al., 2005).

Spectroscopic and Structural Characterization

  • Spectroscopic Analysis : Detailed spectroscopic and structural characterizations, including NMR, IR, and X-ray diffraction, are fundamental for understanding the chemical and physical properties of compounds. Such analyses aid in the elucidation of molecular structures and the investigation of their interactions and reactivity (N. Burcu Arslan et al., 2015).

Hypoglycemic and Hypolipidemic Activity

  • Metabolic Disorder Treatments : Some derivatives have been synthesized and tested for their hypoglycemic and hypolipidemic activities in models of type-2 diabetes, showing significant reductions in blood glucose, cholesterol, and triglyceride levels. These findings suggest potential applications in the treatment of metabolic disorders (Sonali Mehendale-Munj et al., 2011).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. Some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on developing new benzothiazole derivatives with improved pharmacological profiles .

properties

IUPAC Name

5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-9-3-5-13-14(7-9)24-16(19(13)2)18-15(21)11-8-10(17)4-6-12(11)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEBJUKKEYBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.